molecular formula C23H21N5O2 B2653851 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 899388-14-8

2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2653851
CAS No.: 899388-14-8
M. Wt: 399.454
InChI Key: SFBYIAVEKBQHPU-UHFFFAOYSA-N
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Description

2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves multiple steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., nickel, palladium). Reaction conditions can vary widely but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione apart from these similar compounds is its unique structural features and the specific functional groups attached to the imidazole ring. These features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

899388-14-8

Molecular Formula

C23H21N5O2

Molecular Weight

399.454

IUPAC Name

2-benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4-13H,14H2,1-3H3

InChI Key

SFBYIAVEKBQHPU-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C

solubility

not available

Origin of Product

United States

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